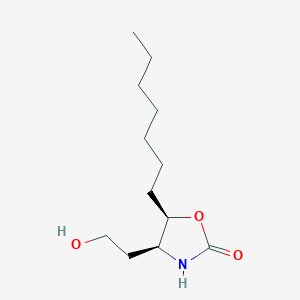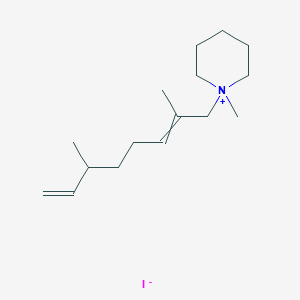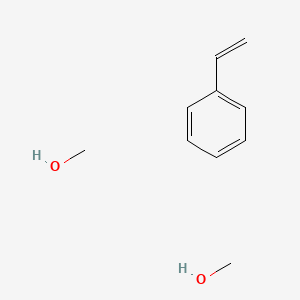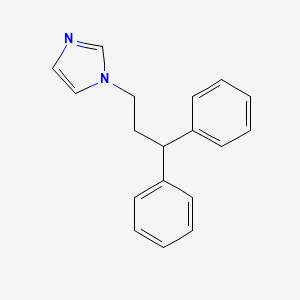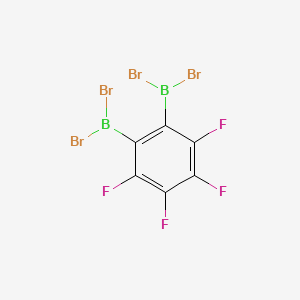
1,2-Bis(dibromoboryl) tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dibromoboryl) tetrafluorobenzene is a compound with the molecular formula C6B2Br4F4 It is characterized by the presence of two dibromoboryl groups attached to a tetrafluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dibromoboryl) tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with dibromoborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C6F4} + 2 \text{BBr3} \rightarrow \text{C6B2Br4F4} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is maintained at a moderate level to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dibromoboryl) tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different boron-containing products.
Reduction Reactions: Reduction of the dibromoboryl groups can lead to the formation of boron-hydride derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used. The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to avoid hydrolysis of the reactants.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Boron-containing oxides or hydroxides.
Reduction Reactions: Boron-hydride derivatives.
Applications De Recherche Scientifique
1,2-Bis(dibromoboryl) tetrafluorobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of boron-containing compounds and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,2-Bis(dibromoboryl) tetrafluorobenzene involves its interaction with molecular targets through its boron centers. The dibromoboryl groups can form coordinate bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways, resulting in the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dichloroboryl) tetrafluorobenzene
- 1,2-Bis(difluoroboryl) tetrafluorobenzene
- 1,2-Bis(diiodoboryl) tetrafluorobenzene
Uniqueness
1,2-Bis(dibromoboryl) tetrafluorobenzene is unique due to the presence of dibromoboryl groups, which impart distinct chemical properties compared to its analogs. The bromine atoms enhance the reactivity of the boron centers, making the compound more versatile in various chemical reactions. Additionally, the tetrafluorobenzene ring provides high thermal stability and resistance to chemical degradation, making it suitable for advanced applications in research and industry.
Propriétés
Numéro CAS |
223769-11-7 |
|---|---|
Formule moléculaire |
C6B2Br4F4 |
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
dibromo-(2-dibromoboranyl-3,4,5,6-tetrafluorophenyl)borane |
InChI |
InChI=1S/C6B2Br4F4/c9-7(10)1-2(8(11)12)4(14)6(16)5(15)3(1)13 |
Clé InChI |
BVTPZEHJFJNPDS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1F)F)F)F)B(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
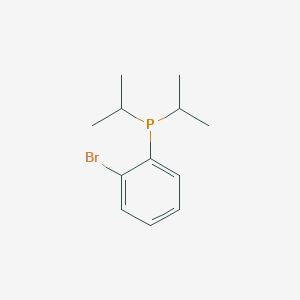
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
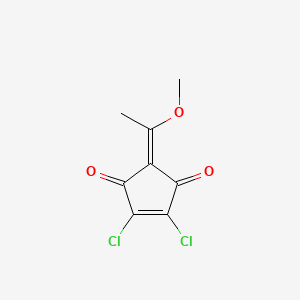
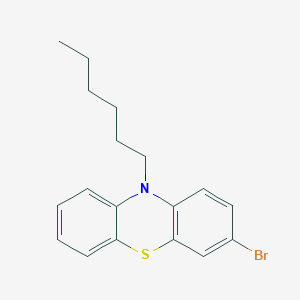
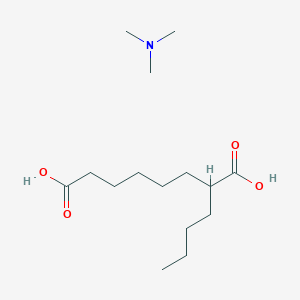
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
